![molecular formula C11H8N4O5S B1394960 [5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216542-22-1](/img/structure/B1394960.png)

[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Vue d'ensemble

Description

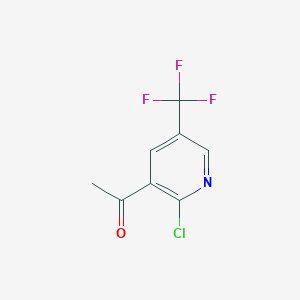

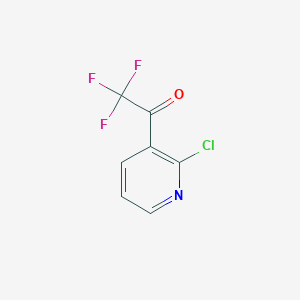

The compound “[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, an isoxazole ring, and an oxadiazole ring .

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The isoxazole and oxadiazole rings also contribute to the overall structure of the molecule.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Rajanarendar, Karunakar, & Ramu (2006) detailed the synthesis of various related compounds, including 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and 1,3,4-oxadiazoles. The paper focused on the reaction processes and structural support through spectral and analytical data.

Biological and Pharmacological Activities

- Hui et al. (2002) explored the synthesis of 1,3,4-Oxadiazole derivatives containing a 5-Methylisoxazole moiety and evaluated their antibacterial activities.

- Abbasi et al. (2020) synthesized a series of bi-heterocyclic compounds related to [5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid and evaluated them for anti-diabetic potential via in vitro enzyme inhibition studies.

- Gadegoni & Manda (2013) synthesized novel compounds containing 1,3,4-oxadiazole and evaluated them for antimicrobial and anti-inflammatory activities.

- Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives with 1,3,4-oxadiazole for anticancer and antiangiogenic effects in a mouse tumor model.

- Ravinaik et al. (2021) reported the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity.

Miscellaneous Applications

- Micetich (1970) studied the lithiation of methyl substituted isoxazoles, oxadiazoles, and thiadiazoles, revealing various reactions including lateral lithiation and ring cleavage.

Corrosion Inhibition

- Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their corrosion inhibition ability towards mild steel in sulphuric acid, demonstrating protective layer formation and mixed type behaviour.

Structure-Activity Relationship

- Abbasi et al. (2019) presented the synthesis of unique bi-heterocyclic hybrid molecules with a thiazole and an oxadiazole ring, establishing structure-activity relationships through enzyme inhibition studies and in silico analysis.

Orientations Futures

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Propriétés

IUPAC Name |

2-[5-[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5S/c1-5-12-7(4-21-5)8-2-6(14-20-8)10-13-15(3-9(16)17)11(18)19-10/h2,4H,3H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJJYZZFCKPRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=NO2)C3=NN(C(=O)O3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)

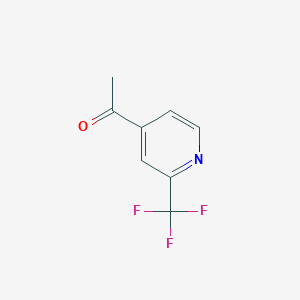

![1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B1394898.png)